4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid

CAS No.: 1353943-53-9

Cat. No.: VC8232235

Molecular Formula: C17H22Cl2N2O4

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353943-53-9 |

|---|---|

| Molecular Formula | C17H22Cl2N2O4 |

| Molecular Weight | 389.3 g/mol |

| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(24)21-7-6-20(14(10-21)15(22)23)9-11-4-5-12(18)8-13(11)19/h4-5,8,14H,6-7,9-10H2,1-3H3,(H,22,23) |

| Standard InChI Key | KMQQZSGBRBEJIU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Synonyms

The compound is systematically named 4-(tert-butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid under IUPAC conventions. Alternative designations include:

-

4-(2,4-Dichloro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

-

1,3-Piperazinedicarboxylic acid, 4-[(2,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester .

Molecular Structure

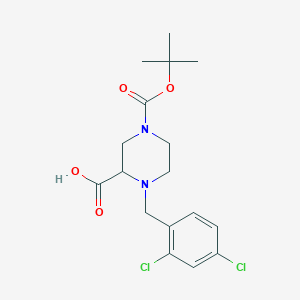

The molecule features a piperazine core substituted at position 1 with a 2,4-dichlorobenzyl group and at position 4 with a Boc protecting group. A carboxylic acid functional group occupies position 2 (Figure 1). The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the dichlorobenzyl moiety contributes to lipophilicity and potential target binding .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1353943-53-9 |

| Molecular Formula | |

| Molar Mass | 389.27 g/mol |

| IUPAC Name | 4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid |

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves sequential functionalization of the piperazine ring. A representative route includes:

-

Boc Protection: Introduction of the tert-butoxycarbonyl group to the piperazine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane .

-

Benzylation: Reaction with 2,4-dichlorobenzyl bromide under basic conditions to attach the dichlorobenzyl substituent .

-

Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor ester or nitrile group to yield the carboxylic acid .

Purification Techniques

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or aqueous methanol. Analytical HPLC confirms purity >95% .

Table 2: Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Boc Protection | Boc anhydride, DCM, DMAP | Amine protection |

| Benzylation | 2,4-Dichlorobenzyl bromide, K₂CO₃, DMF | N-alkylation |

| Acid Formation | HCl (aqueous), THF | Ester hydrolysis |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≤1 mg/mL in water) but is soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at -20°C under inert atmosphere to prevent Boc group cleavage .

Spectroscopic Characteristics

While explicit spectral data are unavailable for this isomer, analogs suggest:

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch, Boc and carboxylic acid).

-

NMR: Distinct signals for tert-butyl protons (~1.4 ppm) and aromatic dichlorobenzyl protons (7.2–7.5 ppm) .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

Piperazine derivatives are pivotal in constructing pharmacophores for CNS agents, antivirals, and anticancer drugs. The Boc-protected carboxylic acid facilitates further derivatization, such as amide coupling or esterification, to generate target molecules .

| Property | 2,4-Dichloro Isomer (CAS 1353943-53-9) | 2,5-Dichloro Isomer (CAS 1353944-24-7) |

|---|---|---|

| Molecular Formula | ||

| Molar Mass (g/mol) | 389.27 | 389.3 |

| Reported Applications | Intermediate in antiviral research | Kinase inhibitor development |

Research Advancements and Challenges

Recent Innovations

-

Solid-Phase Synthesis: Immobilized variants of this compound enable high-throughput production of piperazine-based libraries .

-

Protecting Group Strategies: Alternatives to Boc (e.g., Fmoc) are being explored to improve synthetic yield under mild conditions .

Limitations and Future Directions

Current challenges include optimizing metabolic stability and reducing halogenated byproduct formation during synthesis. Computational modeling of its binding affinity to neurological targets represents a promising research frontier .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume